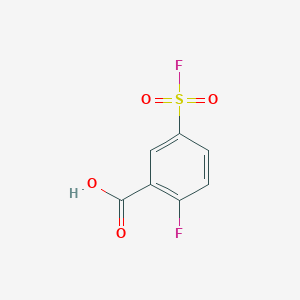

3-(fluorosulfonyl)-4,5-dimethylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(fluorosulfonyl)-4,5-dimethylbenzoic acid” is a compound that contains a sulfonyl fluoride motif . This motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . The sulfonyl fluoride motif is a part of a new click chemistry approach through sulfates, which is a complementary approach to using amides and phosphate groups as linkers .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Chemical Reactions Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has been identified as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Safety and Hazards

The safety data sheet for “3-(fluorosulfonyl)-4,5-dimethylbenzoic acid” indicates that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Future Directions

Sulfonyl fluorides, such as “3-(fluorosulfonyl)-4,5-dimethylbenzoic acid”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . With the emergence of direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides , it’s likely that the use of sulfonyl fluorides will continue to expand in these fields. Future research may focus on further optimizing the synthesis process and exploring new applications for these compounds.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(fluorosulfonyl)-4,5-dimethylbenzoic acid involves the introduction of a fluorosulfonyl group onto a 4,5-dimethylbenzoic acid molecule.", "Starting Materials": [ "4,5-dimethylbenzoic acid", "fluorosulfonic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "4,5-dimethylbenzoic acid is reacted with acetic anhydride and sulfuric acid to form the corresponding acetylated derivative.", "The acetylated derivative is then reacted with fluorosulfonic acid in the presence of sodium acetate to introduce the fluorosulfonyl group.", "The resulting product is then hydrolyzed with water to remove the acetyl group and yield 3-(fluorosulfonyl)-4,5-dimethylbenzoic acid." ] } | |

CAS RN |

1955492-59-7 |

Product Name |

3-(fluorosulfonyl)-4,5-dimethylbenzoic acid |

Molecular Formula |

C9H9FO4S |

Molecular Weight |

232.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.